ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[1-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-5-18-9(16)6-19-8(4)10(17)13-12-15-14-11(20-12)7(2)3/h7-8H,5-6H2,1-4H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVKLENADNTXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer properties. Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate has shown potential in inhibiting the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition at low concentrations .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit antimicrobial properties against a range of pathogens. This compound can potentially be developed into an antimicrobial agent due to its structural similarity to other effective compounds in this category. Studies have shown that related thiadiazole compounds possess activity against bacteria and fungi, suggesting a promising avenue for further investigation .
Anti-inflammatory Effects
There is emerging evidence that thiadiazole derivatives can modulate inflammatory pathways. Compounds similar to this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Pesticidal Activity
Thiadiazole derivatives are also being explored as potential pesticides due to their ability to disrupt biological processes in pests. This compound could be synthesized or modified to enhance its efficacy against agricultural pests while minimizing environmental impact. The structure suggests potential effectiveness as a biopesticide .
Plant Growth Regulators
Some thiadiazole compounds have been identified as plant growth regulators that can enhance crop yield and resistance to stress conditions. Research into the application of this compound in this context could lead to advancements in sustainable agriculture practices.
Polymer Chemistry
The unique chemical structure of this compound allows for its potential use in polymer chemistry as a monomer or additive that could impart desirable properties such as thermal stability and resistance to degradation.
Coatings and Films
Due to its chemical properties, this compound may also find applications in the development of coatings and films with specific functionalities such as antimicrobial surfaces or protective barriers against environmental factors.
Mechanism of Action
The mechanism of action of ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiadiazole ring can bind to various enzymes and receptors, potentially inhibiting their activity. This interaction may lead to the modulation of biological processes, such as cell growth and metabolism.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
*Estimated based on structural analogs.
Substituent Effects on Bioactivity and Physicochemical Properties
Aliphatic vs. Aromatic Substituents
- Propan-2-yl (Target Compound): The aliphatic isopropyl group enhances lipophilicity (XLogP3 ~2.1), favoring membrane permeability. This contrasts with sodium 2-((5-phenylamino-thiadiazol-2-yl)thio)acetate (), where the sodium salt increases hydrophilicity, improving solubility but reducing bioavailability.
Sulfonyl and Morpholine Derivatives
The morpholine sulfonyl substituent in ethyl 2-[[5-(4-methyl-3-morpholin-4-ylsulfonylbenzamido)-thiadiazol-2-yl]sulfanyl]acetate () introduces hydrogen-bond acceptors (TPSA = 190 Ų), enhancing solubility and target interaction complexity. However, its higher molecular weight (486.6 g/mol) and rotatable bond count (9) may limit pharmacokinetic efficiency compared to the target compound’s simpler structure .
Biological Activity
Ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate is a compound derived from the thiadiazole family, known for its diverse biological activities, particularly in anticancer and antimicrobial domains. The structure of this compound suggests potential interactions with biological targets that could lead to significant therapeutic effects.
Chemical Structure
The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit various biological activities, including:
- Anticancer Activity : Thiadiazole derivatives have shown promising results against multiple cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects with IC50 values ranging from 0.74 to 10 μg/mL against human cancer cell lines such as HCT116 (colon), H460 (lung), and MCF-7 (breast) .
- Antimicrobial Activity : Thiadiazole derivatives are reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. Specific derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida strains .
Anticancer Studies
A review of the literature reveals that various thiadiazole derivatives exhibit significant anticancer properties. For example:
- Cytotoxicity Assays : Compounds were tested using MTT assays on different cancer cell lines. The results indicated that certain derivatives could reduce cell viability significantly, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (μg/mL) | Effectiveness |
|---|---|---|---|
| Compound A | HCT116 | 3.29 | High |
| Compound B | H460 | 10 | Moderate |
| Compound C | MCF-7 | 0.28 | Very High |
Antimicrobial Studies
The antimicrobial potential of thiadiazole derivatives has been widely studied:
- Broad-Spectrum Activity : Certain compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against resistant strains .
| Pathogen | Activity Observed |
|---|---|
| MRSA | Effective |
| Vancomycin-resistant E. faecium | Effective |
| Drug-resistant Candida strains | Effective |
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving patients with advanced colorectal cancer treated with a thiadiazole derivative showed a notable reduction in tumor size and improved patient outcomes .
- Antimicrobial Trials : Clinical trials assessing the efficacy of thiadiazole-based antibiotics against resistant bacterial infections demonstrated significant improvements in infection control .
Q & A
What are the optimal synthetic routes for ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate, considering yield and purity?
Level: Basic (Methodology-Focused)
Answer:
The synthesis of thiadiazole derivatives often follows a two-step protocol: (1) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, and (2) alkylation of the intermediate thiol group. For this compound, alkylation with ethyl 2-chloroacetate or similar reagents under reflux in ethanol is recommended. TLC (e.g., Chloroform:Methanol 7:3) is critical for monitoring reaction progress and ensuring purity . Optimization of alkylation conditions (e.g., solvent polarity, temperature, and stoichiometry) can improve yields, as noted in analogous syntheses of sulfanylacetate derivatives .
How can computational chemistry aid in the reaction design and optimization for this compound?
Level: Advanced (Experimental Design)
Answer:
Quantum chemical calculations and reaction path search methods, as employed by ICReDD, enable predictive modeling of reaction mechanisms. For example, density functional theory (DFT) can assess the stability of intermediates during thiadiazole formation or alkylation steps. Computational screening of alkylating agents (e.g., ethyl bromoacetate vs. iodoacetate) can predict reactivity and selectivity, reducing trial-and-error experimentation. Feedback loops integrating experimental data (e.g., NMR or IR spectra) with computational models refine predictions, accelerating reaction optimization .
What spectroscopic and analytical techniques are essential for characterizing this compound’s structure and purity?
Level: Basic (Analytical Methods)
Answer:
- 1H NMR : To confirm the presence of the propan-2-yl group (doublet at ~1.3 ppm for CH3 groups) and the ethyl acetate moiety (quartet at ~4.1 ppm for CH2).
- IR Spectroscopy : Detection of carbamoyl C=O stretches (~1650 cm⁻¹) and thioether S-C bonds (~650 cm⁻¹).
- Elemental Analysis : Validates stoichiometry (C, H, N, S content).
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for similar thiadiazole-acetate derivatives .
Purity should be assessed via HPLC or TLC with multiple solvent systems to detect residual reactants or byproducts .
How does the substitution pattern on the 1,3,4-thiadiazole ring influence the compound’s biological activity?
Level: Advanced (Structure-Activity Relationship)
Answer:
The propan-2-yl group at position 5 of the thiadiazole ring enhances lipophilicity, potentially improving membrane permeability. The sulfanylacetate moiety introduces a reactive thioether group, which may participate in covalent interactions with biological targets (e.g., cysteine residues in enzymes). Comparative studies of analogs with varying substituents (e.g., methyl vs. phenyl groups) suggest that electron-withdrawing groups at position 5 modulate electrophilicity and bioactivity . In vitro assays (e.g., enzyme inhibition or cytotoxicity screens) are recommended to quantify these effects.
What experimental strategies can resolve discrepancies in biological activity data across studies?
Level: Advanced (Data Contradiction Analysis)
Answer:
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration), pH, and temperature to minimize variability.
- Metabolic Stability Tests : Assess compound stability in assay media (e.g., plasma protein binding or microsomal degradation) to explain inconsistent in vivo/in vitro results.
- Orthogonal Validation : Use multiple assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement.
- Batch Reproducibility : Verify synthesis consistency across batches via NMR and LC-MS to rule out impurities as confounding factors .
What methodologies are recommended for studying the compound’s reactivity in non-polar vs. polar solvents?
Level: Advanced (Reaction Fundamentals)
Answer:
- Kinetic Studies : Monitor reaction rates (e.g., alkylation or hydrolysis) via UV-Vis spectroscopy or HPLC in solvents like hexane (non-polar) vs. DMF (polar).
- Solvent Parameter Correlation : Use Kamlet-Taft or Hansen solubility parameters to correlate solvent polarity with reaction efficiency.
- Computational Solvent Modeling : COSMO-RS simulations predict solvation effects on transition states, guiding solvent selection .
How can process control and reactor design improve scalability in synthesizing this compound?
Level: Advanced (Chemical Engineering)
Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic alkylation steps, reducing side reactions.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Membrane Separation : Purify intermediates via nanofiltration to remove unreacted reagents, improving yield .
What are the challenges in crystallizing this compound, and how can they be addressed?
Level: Advanced (Crystallography)
Answer:
Thiadiazole derivatives often form polymorphs due to flexible substituents. Strategies include:
- Solvent Screening : Use high-boiling solvents (e.g., DMF/water mixtures) for slow evaporation.
- Seeding : Introduce microcrystals of a known polymorph to control nucleation.
- Low-Temperature Crystallization : Reduce thermal motion to stabilize the lattice, as seen in ethyl sulfanylacetate analogs .
How can in silico models predict the compound’s pharmacokinetic properties?
Level: Advanced (Computational Pharmacology)
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 inhibition, and bioavailability.
- Molecular Dynamics (MD) : Simulate interactions with serum albumin or P-glycoprotein to assess plasma stability and efflux risks.
- Docking Studies : Target-specific models (e.g., anticonvulsant targets like GABA receptors) prioritize analogs for synthesis .
What safety protocols are critical when handling intermediates with reactive thiol groups?
Level: Basic (Laboratory Safety)
Answer:
- Inert Atmosphere : Use nitrogen/vacuum lines during alkylation to prevent oxidation of thiol intermediates.
- Personal Protective Equipment (PPE) : Acid-resistant gloves and fume hoods are mandatory due to potential H2S release.
- Waste Neutralization : Treat thiol-containing waste with oxidizing agents (e.g., NaOCl) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
